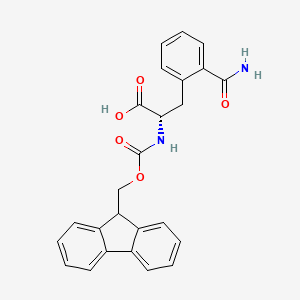

Fmoc-L-2-Carbamoylphenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(2-carbamoylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5/c26-23(28)16-8-2-1-7-15(16)13-22(24(29)30)27-25(31)32-14-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h1-12,21-22H,13-14H2,(H2,26,28)(H,27,31)(H,29,30)/t22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXIDHXZDZFPNT-QFIPXVFZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-L-Carbamoylphenylalanine Derivatives in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of Fmoc-L-Carbamoylphenylalanine derivatives, essential building blocks in modern solid-phase peptide synthesis (SPPS). While the direct CAS number and commercial availability of Fmoc-L-2-Carbamoylphenylalanine are not readily documented, this guide will focus on the well-characterized and commercially accessible isomer, Fmoc-L-4-Carbamoylphenylalanine (CAS No. 204716-17-6) . We will delve into its chemical properties, strategic applications in peptide design, and provide a detailed, field-proven protocol for its incorporation into peptide sequences. Furthermore, this guide will address the potential synthetic pathways for the less common 2-carbamoyl isomer, offering valuable insights for researchers interested in novel peptide modifications.

Introduction: The Strategic Importance of Carbamoylphenylalanine in Peptide Science

The incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These unique building blocks can impart favorable pharmacological properties, such as enhanced proteolytic stability, improved receptor affinity and selectivity, and controlled conformational constraints. Fmoc-L-Carbamoylphenylalanine, with its carbamoyl moiety on the phenyl ring, introduces a polar, non-ionizable group capable of forming specific hydrogen bond interactions. This feature makes it a valuable tool for mimicking the side chain of asparagine but with a more rigid aromatic scaffold, or for probing the steric and electronic requirements of a receptor binding pocket.[1]

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is the standard for the temporary protection of the α-amino group in SPPS due to its base-lability, allowing for mild deprotection conditions that are compatible with a wide range of sensitive functional groups.[2][3][4][5]

Physicochemical Properties of Fmoc-L-4-Carbamoylphenylalanine

A thorough understanding of the physicochemical properties of this derivative is crucial for its effective use in peptide synthesis.

| Property | Value | Source |

| CAS Number | 204716-17-6 | [1] |

| Molecular Formula | C₂₅H₂₂N₂O₅ | [1] |

| Molecular Weight | 430.45 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Melting Point | 243 - 249 °C | [1] |

| Optical Rotation | [α]D²⁰ = -19.3 to -23.6 º (c=1 in DMF) | [1] |

| Storage Conditions | 0 - 8 °C | [1] |

Supplier Availability

Fmoc-L-4-Carbamoylphenylalanine is available from several reputable chemical suppliers catering to the research and pharmaceutical industries. When selecting a supplier, it is imperative to consider purity, batch-to-batch consistency, and the availability of comprehensive analytical data (e.g., Certificate of Analysis with HPLC and NMR data).

| Supplier | Product Name | Purity |

| Chem-Impex | Fmoc-L-4-carbamoylphenylalanine | ≥ 98% (HPLC) |

| Santa Cruz Biotechnology | Fmoc-4-Amino-L-phenylalanine (precursor) | ≥98% |

| ThermoFisher Scientific | 4-(Boc-aminomethyl)-N-Fmoc-L-phenylalanine (related derivative) | 95% |

| NINGBO INNO PHARMCHEM CO.,LTD. | Fmoc-L-4-Methoxyphenylalanine (related derivative) | High-quality |

Note: The availability of direct suppliers for Fmoc-L-4-Carbamoylphenylalanine may vary. The table includes suppliers of the target compound and closely related derivatives to provide a broader sourcing perspective.

Strategic Applications in Peptide Synthesis and Drug Design

The unique structural features of Fmoc-L-4-Carbamoylphenylalanine lend themselves to several strategic applications:

-

Hydrogen Bond Donor/Acceptor: The carbamoyl group can participate in hydrogen bonding, potentially enhancing binding affinity to biological targets.[1]

-

Conformational Rigidity: The aromatic ring restricts the conformational freedom of the side chain, which can be advantageous in designing peptides with specific secondary structures.

-

Asparagine Mimetic: It can serve as a structurally distinct mimic of asparagine, allowing for the exploration of the impact of side-chain rigidity on biological activity.

-

Enhanced Stability: The incorporation of this non-natural amino acid can increase the resistance of peptides to enzymatic degradation.[1]

Experimental Protocol: Incorporation of Fmoc-L-4-Carbamoylphenylalanine into a Peptide Sequence via SPPS

This protocol outlines the manual solid-phase synthesis of a peptide containing Fmoc-L-4-Carbamoylphenylalanine.

Materials and Reagents

-

Rink Amide MBHA resin (or other suitable solid support)

-

Fmoc-L-4-Carbamoylphenylalanine

-

Other required Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling reagents

-

OxymaPure® or 1-Hydroxybenzotriazole (HOBt) as an activating agent

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF) for Fmoc deprotection

-

DMF (peptide synthesis grade)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

Step-by-Step Methodology

Caption: Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes to remove the Fmoc group from the resin. Drain and repeat this step once.

-

Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Activation: In a separate vial, dissolve 3-5 equivalents of Fmoc-L-4-Carbamoylphenylalanine and an equivalent amount of OxymaPure® in DMF. Add 3-5 equivalents of DIC to initiate the activation. Allow the activation to proceed for 2-5 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Global Deprotection: Wash the resin with DCM and dry it. Add the cleavage cocktail and agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide. Purify the crude peptide by reverse-phase HPLC.

Considerations for the Synthesis of this compound

While not commercially prominent, the synthesis of this compound is theoretically achievable through established synthetic routes. A plausible approach would involve:

Caption: Plausible synthetic route for this compound.

-

Starting Material: The synthesis would likely commence with a suitable precursor such as L-2-cyanophenylalanine or L-2-carboxyphenylalanine.

-

Nα-Fmoc Protection: The α-amino group would be protected with an Fmoc group using standard reagents like Fmoc-OSu or Fmoc-Cl.[6]

-

Side-Chain Modification: The key step would be the conversion of the ortho-substituent into a carbamoyl group. If starting with a cyano group, this could be achieved through controlled hydrolysis. If starting with a carboxylic acid, it could be converted to the amide via an activated ester or acid chloride intermediate.

-

Purification: The final product would require purification by chromatographic methods to ensure high purity for use in SPPS.

Researchers undertaking this synthesis should be prepared for potential challenges, including side reactions and the need for careful optimization of reaction conditions.

Conclusion

Fmoc-L-4-Carbamoylphenylalanine is a valuable and versatile building block for the synthesis of modified peptides with potential therapeutic applications. Its unique properties allow for the introduction of specific structural and functional features that can enhance the pharmacological profile of peptide-based drugs. While the 2-carbamoyl isomer remains a novel target for synthesis, the established utility of the 4-carbamoyl derivative provides a strong rationale for its continued exploration in peptide chemistry. This guide serves as a comprehensive resource for researchers seeking to leverage the potential of carbamoylphenylalanine derivatives in their scientific endeavors.

References

-

PubChem. Fmoc-phenylalanine. [Link]

-

PubChem. Fmoc-4-Amino-L-phenylalanine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fmoc-L-4-Methoxyphenylalanine in Modern Peptide Synthesis. [Link]

-

ResearchGate. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: Application to polymethoxylated phenylalanines and 4-oxoamino acids. [Link]

-

PMC. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. [Link]

-

Aapptec. Fmoc-Amino Acids for Peptide Synthesis. [Link]

-

PMC. Advances in Fmoc solid-phase peptide synthesis. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. [Link]

-

Aapptec Peptides. Fmoc-L-amino acids. [Link]

-

Nowick Laboratory. Standard practices for Fmoc-based solid-phase peptide synthesis. [Link]

-

PMC. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. peptide.com [peptide.com]

- 3. chempep.com [chempep.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Differences Between Fmoc-2-Carbamoylphenylalanine and Fmoc-3-Carbamoylphenylalanine

Abstract

In the landscape of peptide synthesis and drug discovery, the strategic incorporation of non-natural amino acids offers a powerful tool for modulating the pharmacological properties of peptide-based therapeutics. Among these, carbamoyl-functionalized phenylalanine derivatives have garnered significant interest. This technical guide provides a comprehensive analysis of the core differences between two key positional isomers: Fmoc-2-Carbamoylphenylalanine and Fmoc-3-Carbamoylphenylalanine. By examining their structural nuances, impact on peptide conformation, and divergent applications, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage these unique building blocks in their synthetic endeavors.

Introduction: The Significance of Positional Isomerism in Peptide Chemistry

The introduction of non-natural amino acids into peptide sequences is a well-established strategy to enhance stability, improve receptor affinity, and fine-tune biological activity.[1][] The precise positioning of functional groups on these synthetic amino acids can have profound effects on the resulting peptide's structure and function. This guide focuses on the ortho (2-position) and meta (3-position) isomers of Fmoc-Carbamoylphenylalanine, highlighting how a subtle shift in the carbamoyl group's location on the phenyl ring dictates their utility in modern peptide chemistry.

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), favored for its facile removal under mild basic conditions, which preserves the integrity of sensitive peptide chains.[][4][5] The carbamoyl group (-CONH2), a hydrogen-bonding moiety, can influence peptide conformation and solubility.[6] Understanding the distinct characteristics imparted by the ortho versus meta positioning of this group is therefore critical for rational peptide design.

Structural and Physicochemical Properties: A Tale of Two Isomers

The fundamental difference between Fmoc-2-Carbamoylphenylalanine and Fmoc-3-Carbamoylphenylalanine lies in the substitution pattern of the carbamoyl group on the phenylalanine side chain's phenyl ring. This seemingly minor alteration leads to distinct physicochemical properties.

| Property | Fmoc-2-Carbamoylphenylalanine | Fmoc-3-Carbamoylphenylalanine |

| Synonym | Fmoc-L-2-carbamoylphenylalanine | Fmoc-L-3-carbamoylphenylalanine[7] |

| CAS Number | 959583-60-9[8] | 959573-22-9[7] |

| Molecular Formula | C25H22N2O5 | C25H22N2O5[7] |

| Molecular Weight | 430.45 | 430.45[7] |

| Appearance | White to off-white powder | White to off-white powder[7] |

| Storage Conditions | 0 - 8 °C | 0 - 8 °C[7] |

Data for L-isomers presented. D-isomers are also commercially available.

The ortho-positioning in Fmoc-2-Carbamoylphenylalanine places the carbamoyl group in close proximity to the peptide backbone. This steric hindrance can influence the dihedral angles of the side chain and potentially restrict its conformational freedom. In contrast, the meta-positioning in Fmoc-3-Carbamoylphenylalanine allows for greater rotational freedom of the phenyl ring, leading to a different spatial presentation of the carbamoyl group.[9]

Spectroscopic Characterization

While detailed comparative spectroscopic data is not extensively published, predictions based on analogous substituted aromatic compounds can be made.[10]

-

¹H NMR Spectroscopy: The aromatic protons of the phenyl ring will exhibit different splitting patterns and chemical shifts due to the distinct electronic environments created by the ortho and meta carbamoyl groups. The protons closer to the electron-withdrawing carbamoyl group are expected to be shifted downfield.

-

¹³C NMR Spectroscopy: The chemical shifts of the aromatic carbons will also be indicative of the substitution pattern.

-

IR Spectroscopy: The vibrational frequencies of the C=O and N-H bonds of the carbamoyl group may show subtle differences due to variations in intramolecular hydrogen bonding potential.

Impact on Peptide Synthesis and Conformation

The choice between the 2- and 3-carbamoyl isomers has significant implications for both the synthetic process and the final peptide structure.

Solid-Phase Peptide Synthesis (SPPS) Considerations

The Fmoc group is the standard Nα-protecting group for SPPS, offering mild deprotection conditions (typically 20% piperidine in DMF) and compatibility with a wide range of side-chain protecting groups.[4][11][12] Both Fmoc-2-Carbamoylphenylalanine and Fmoc-3-Carbamoylphenylalanine are amenable to standard Fmoc-SPPS protocols. However, the steric bulk of the ortho-carbamoyl group in the 2-isomer might, in some cases, lead to slightly slower coupling kinetics compared to the 3-isomer. Careful selection of coupling reagents, such as HBTU or HATU, can mitigate this potential issue.[13]

Influence on Peptide Secondary Structure and Conformation

The position of the carbamoyl group can significantly influence the local and global conformation of a peptide. The carbamoyl moiety can act as both a hydrogen bond donor and acceptor, potentially stabilizing secondary structures like α-helices or β-sheets.[9]

-

Fmoc-2-Carbamoylphenylalanine: The proximity of the carbamoyl group to the peptide backbone may favor intramolecular hydrogen bonding interactions, potentially leading to more rigid and defined local structures. This can be advantageous for designing peptides with specific pre-organized conformations for receptor binding.

-

Fmoc-3-Carbamoylphenylalanine: With the carbamoyl group positioned further from the backbone, it is more available for intermolecular interactions. This can enhance solubility and potentially mediate peptide self-assembly or interactions with biological targets.[7][14] The increased conformational flexibility of the side chain allows for a broader range of potential binding modes.

The following diagram illustrates the potential conformational differences:

Caption: Positional Isomerism and Potential Interactions.

Applications in Research and Drug Development

The distinct properties of these isomers lend themselves to different applications in peptide-based research and therapeutics.

Fmoc-2-Carbamoylphenylalanine: Scaffolding and Constrained Peptides

The potential for intramolecular interactions makes the 2-isomer a valuable tool for creating conformationally constrained peptides. By locking the side chain into a specific orientation, researchers can design peptides that mimic the bioactive conformation of a natural ligand, leading to enhanced receptor affinity and selectivity. This is particularly relevant in the development of peptide mimetics and inhibitors.

Fmoc-3-Carbamoylphenylalanine: Enhancing Solubility and Bioavailability

Fmoc-3-Carbamoylphenylalanine is widely utilized in drug development to improve the physicochemical properties of peptide drug candidates.[7][14] The meta-positioned carbamoyl group can enhance aqueous solubility without significantly altering the overall peptide conformation, which is often a major hurdle in peptide drug development.[7] Its ability to engage in intermolecular hydrogen bonding can also improve interactions with biological targets and potentially influence bioavailability.[7]

Experimental Protocols

The incorporation of both isomers into a peptide sequence follows standard Fmoc-SPPS protocols. The following provides a generalized workflow.

General Fmoc-Solid-Phase Peptide Synthesis (SPPS) Cycle

Caption: Generalized Fmoc-SPPS Workflow.

Step-by-Step Protocol:

-

Resin Preparation: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl chloride for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.[15]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.[12]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

-

Amino Acid Coupling:

-

Dissolve 3-5 equivalents of Fmoc-2-Carbamoylphenylalanine or Fmoc-3-Carbamoylphenylalanine and a suitable coupling agent (e.g., HBTU, HATU) in DMF.

-

Add an activating base (e.g., DIPEA).

-

Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[15]

-

Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Conclusion and Future Perspectives

The choice between Fmoc-2-Carbamoylphenylalanine and Fmoc-3-Carbamoylphenylalanine is a critical decision in rational peptide design. The ortho-isomer offers a means to introduce conformational constraints, which is valuable for creating highly specific peptide ligands. In contrast, the meta-isomer provides a strategy for enhancing solubility and modulating intermolecular interactions, addressing key challenges in the development of peptide therapeutics.

As our understanding of structure-activity relationships deepens, the demand for precisely functionalized non-natural amino acids will continue to grow. Further research into the nuanced effects of these and other positional isomers will undoubtedly unlock new possibilities in the design of next-generation peptide-based drugs and biomaterials.

References

-

van der Donk, W. A., & Tsai, F. T. (2003). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(7), 422-430. [Link]

-

Katranidis, A., & Budisa, N. (2018). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Chemistry, 6, 529. [Link]

-

Nickling, J. H., Baumann, T., Schmitt, F. J., Bartholomae, M., Kuipers, O. P., Friedrich, T., & Budisa, N. (2022). Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview. JoVE (Journal of Visualized Experiments). [Link]

-

Dougherty, D. A. (2008). In Vivo Incorporation of Unnatural Amino Acids Using the Chemical Aminoacylation Strategy. A Broadly Applicable Mechanistic Tool. ACS Chemical Biology, 3(10), 617-623. [Link]

-

Isidro-Llobet, A., & Bofill, J. M. (2021). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 26(16), 4987. [Link]

-

ChemSrc. This compound CAS: 959583-60-9. [Link]

-

Keiderling, T. A. (2002). Protein and peptide secondary structure and conformational determination with vibrational circular dichroism. Current opinion in chemical biology, 6(5), 682-688. [Link]

-

Cambridge Crystallographic Data Centre. Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. [Link]

-

Ge, Y., & Rowe, S. P. (2014). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 19(7), 9276-9285. [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid‐phase peptide synthesis. Journal of peptide science, 13(10), 584-590. [Link]

-

Mondal, S., & Singh, A. K. (2019). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery. ChemBioChem, 20(19), 2496-2503. [Link]

-

Wikipedia. Novobiocin. [Link]

-

Boens, N., Leen, V., & Dehaen, W. (2012). Effect of the substitution position (2, 3 or 8) on the spectroscopic and photophysical properties of BODIPY dyes with a phenyl, styryl or phenylethynyl group. Physical Chemistry Chemical Physics, 14(38), 13134-13144. [Link]

-

Gallo, B., & Ghini, A. A. (2002). Differentiation of natural and synthetic phenylalanine and tyrosine through natural abundance 2H nuclear magnetic resonance. Magnetic resonance in chemistry, 40(12), 803-808. [Link]

-

Lee, Y., & Lee, Y. S. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS omega, 8(44), 41857-41864. [Link]

-

Melnyk, O., & Ollivier, N. (2018). A straightforward method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters. Chemical science, 9(4), 939-944. [Link]

-

Aapptec Peptides. Fmoc-3-Pal-OH. [Link]

-

Iris Biotech GmbH. FMOC STANDARD AMINO ACIDS. [Link]

-

Marchesan, S., & Vargiu, A. V. (2019). Fmoc-diphenylalanine as a suitable building block for the preparation of hybrid materials and their potential applications. International journal of molecular sciences, 20(18), 4503. [Link]

-

Yu, J., Zheng, X., & Li, Q. (2021). Chirality Effects in Peptide Assembly Structures. Frontiers in Chemistry, 9, 689163. [Link]

-

Puzzarini, C., & Barone, V. (2013). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The journal of physical chemistry. A, 117(50), 13618-13626. [Link]

-

Puzzarini, C., & Barone, V. (2013). Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase: A Joint Venture of DFT and Composite Wave-Function Methods. The Journal of Physical Chemistry A, 117(50), 13618-13626. [Link]

-

Stanciu, L. A., & Uritu, C. M. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels, 8(8), 517. [Link]

-

Li, X., & Gao, Y. (2016). Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Chemical Society Reviews, 45(10), 2973-2990. [Link]

Sources

- 1. The synthesis of peptides and proteins containing non-natural amino acids [pubmed.ncbi.nlm.nih.gov]

- 4. chempep.com [chempep.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. usbio.net [usbio.net]

- 9. Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus‐Like Nanoparticles for Nucleic Acid Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 12. chempep.com [chempep.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemimpex.com [chemimpex.com]

- 15. chem.uci.edu [chem.uci.edu]

Fmoc-2-carboxamidophenylalanine synonyms and IUPAC name

Topic: Fmoc-2-carboxamidophenylalanine: Technical Monograph & SPPS Guide Content Type: Technical Monograph Audience: Drug Discovery Researchers & Peptide Chemists

Executive Summary & Chemical Identity

Fmoc-2-carboxamidophenylalanine (often abbreviated as Fmoc-Phe(2-CONH₂)-OH or Fmoc-2-carbamoyl-Phe ) is a highly specialized non-canonical amino acid used in peptidomimetic drug design.[1] Structurally, it is a phenylalanine derivative where a carboxamide group (

This residue serves two critical functions in medicinal chemistry:

-

Conformational Constraint: The ortho-substitution creates significant steric clash with the peptide backbone, restricting

and -

Hydrogen Bonding: The carboxamide group acts as a hydrogen bond donor/acceptor mimic of Glutamine (Gln) or Asparagine (Asn), but with a spatially distinct presentation due to the aromatic scaffold.

Chemical Nomenclature

To ensure precise identification in synthesis and regulatory documentation, the following nomenclature standards apply.

| Category | Identifier / Name |

| Common Name | Fmoc-2-carboxamidophenylalanine |

| Preferred Catalog Name | Fmoc-L-2-carbamoylphenylalanine |

| Short Code | Fmoc-Phe(2-CONH₂)-OH |

| IUPAC Name | (2S)-3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid |

| Molecular Formula | |

| Molecular Weight | 430.45 g/mol |

| Chirality | L-isomer (S-configuration at |

Synonyms & Database Search Terms

When sourcing this material from vendors (e.g., Bachem, Chem-Impex, Sigma), use these variations to avoid ambiguity with the 3- (meta) or 4- (para) isomers:

-

Fmoc-ortho-carbamoyl-L-phenylalanine

-

Fmoc-2-carbamoyl-Phe-OH

-

(S)-2-(Fmoc-amino)-3-(2-carbamoylphenyl)propionic acid

-

Fmoc-Phe(2-C(O)NH₂)-OH

Structural Visualization

The following diagram illustrates the chemical structure and the specific steric environment created by the ortho-substitution.

Caption: Structural breakdown of Fmoc-2-carboxamidophenylalanine highlighting the steric influence of the ortho-amide group.[2][3]

Solid Phase Peptide Synthesis (SPPS) Protocol

The "Ortho-Effect" Challenge

As an Application Scientist, I must highlight that coupling ortho-substituted amino acids is kinetically slower than standard couplings. The bulky group at position 2 shields the nucleophilic amine (during Fmoc-removal of the previous cycle) or hinders the approach of the activated ester (when coupling this residue).

Critical Risk: If the side-chain amide is unprotected (–CONH₂ rather than –CONH(Trt)), it is susceptible to dehydration to a nitrile (–CN) if strong activation (e.g., HATU) is used with prolonged reaction times.

Recommended Coupling Workflow

This protocol assumes the use of standard polystyrene or PEG-based resins (e.g., Wang or Rink Amide).

Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

-

Why? This combination is less acidic than HOBt and less likely to cause racemization or side-chain dehydration compared to HATU/HBTU.

-

-

Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

-

Stoichiometry: 3-5 equivalents relative to resin loading.

Step-by-Step Protocol:

-

Resin Preparation: Swell resin in DMF for 20 minutes.

-

Fmoc Deprotection (Pre-cycle): Treat resin with 20% Piperidine in DMF (2 x 5 min). Wash extensively with DMF.

-

Activation (In Vial):

-

Dissolve Fmoc-Phe(2-CONH₂)-OH (3 eq) in minimal DMF.

-

Add Oxyma Pure (3 eq).

-

Add DIC (3 eq).

-

Pre-activation: Allow to react for 2-3 minutes before adding to the resin. This ensures formation of the active ester.

-

-

Coupling:

-

Add the pre-activated mixture to the resin.

-

Time: Allow to react for 60–90 minutes at room temperature. (Standard AA is 30-45 min; the ortho bulk requires extended time).

-

Agitation: Constant, gentle shaking.

-

-

Monitoring: Perform a Kaiser Test (ninhydrin).

-

Note: If coupling to a secondary amine (e.g., Proline), use Chloranil test instead.

-

-

Double Coupling (Conditional): If the Kaiser test is slightly positive, do not extend time. Drain and repeat Step 3-4 with fresh reagents.

Troubleshooting Table

| Issue | Observation | Root Cause | Solution |

| Incomplete Coupling | Positive Kaiser Test after 2h | Steric hindrance at the ortho position. | Switch to COMU/DIPEA or HATU/DIPEA for the second coupling only. |

| Side Chain Dehydration | Mass Spec shows [M-18] peak | Conversion of -CONH₂ to -CN (Nitrile). | Avoid carbodiimides (DCC) without additives. strictly use DIC/Oxyma . If problem persists, source Trt-protected analog: Fmoc-Phe(2-CONH-Trt)-OH. |

| Poor Solubility | Precipitate in reaction vial | Hydrophobic stacking of Fmoc + Phenyl ring. | Dissolve in NMP or add 10% DMSO to the coupling mixture. |

Synthesis Pathway Visualization (Logic Flow)

The following diagram details the decision-making process for integrating this residue into a peptide sequence.

Caption: Decision logic for coupling Fmoc-2-carboxamidophenylalanine based on side-chain protection status.

References

-

Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.

-

Albericio, F., &yman, J. M. (2018). "Choosing the Right Coupling Reagent for Peptides." Organic Process Research & Development, 22(6), 760-772.

-

PubChem Database. "Fmoc-Phe-OH Derivatives and Isomers."[4][5] National Library of Medicine.

-

Bachem Technical Library. "Fmoc Solid Phase Peptide Synthesis - General Protocol."

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc-2-(Boc-aminomethyl)phenylalanine | 1217808-42-8 [sigmaaldrich.com]

- 3. Fmoc-Phe-OH | 35661-40-6 [chemicalbook.com]

- 4. Fmoc-phenylalanine | C24H21NO4 | CID 978331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fmoc-L-phe(2-OH)-OH | C24H21NO5 | CID 40429679 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ortho-Substituted Phenylalanine Derivatives in Drug Design

Executive Summary

The strategic modification of amino acid scaffolds is a cornerstone of modern medicinal chemistry. Among these modifications, the ortho-substitution of phenylalanine represents a powerful, yet nuanced, strategy for rationally designing peptide and non-peptide therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles. By introducing a substituent at the ortho-position of the phenyl ring, chemists can exert precise control over the side-chain conformation, fundamentally altering how a molecule interacts with its biological target. This guide provides a comprehensive technical overview of the principles, applications, and experimental considerations surrounding ortho-substituted phenylalanine derivatives, intended for researchers and professionals in the field of drug development.

The Rationale for Ortho-Substitution: Mastering Conformational Space

Native peptides often fail as drug candidates due to their inherent flexibility, which leads to poor receptor affinity and susceptibility to proteolytic degradation. A key strategy to overcome these limitations is the introduction of conformational constraints. Ortho-substitution on the phenylalanine side chain is a highly effective method for achieving such constraint.

The Chi-1 (χ1) Torsional Angle: The Gatekeeper of Conformation

The conformation of the phenylalanine side chain is largely defined by the torsional angle, χ1, which describes the rotation around the Cα-Cβ bond. In unsubstituted phenylalanine, rotation around this bond is relatively free, allowing the phenyl ring to adopt multiple spatial orientations. Introducing a substituent at the ortho-position creates a steric clash with the peptide backbone, severely restricting this rotation. This forces the side chain to favor a specific, low-energy conformation, effectively locking the χ1 angle. This pre-organization of the pharmacophore can lead to a significant increase in binding affinity by reducing the entropic penalty of binding.

A study on cyclic opioid peptide analogues demonstrated that conformational restriction of the phenylalanine residue is a key determinant of receptor selectivity.[1] Substituting Phe with a conformationally restricted analogue, 2-aminoindan-2-carboxylic acid (Aic), resulted in a potent agonist with high preference for μ-receptors over δ-receptors.[1] Conversely, using a more flexible o-methylphenylalanine resulted in only slightly selective compounds, highlighting that the high selectivity was a direct consequence of the imposed side-chain restriction.[1]

Figure 2. Integrated workflow for developing drugs with o-substituted phenylalanine.

Conclusion and Future Outlook

Ortho-substituted phenylalanine derivatives are a validated and powerful tool in the drug designer's arsenal. The ability to rigidly control side-chain conformation provides a direct path to improving ligand affinity, receptor selectivity, and metabolic stability. As synthetic methodologies become more sophisticated and our understanding of structure-activity relationships deepens, the rational incorporation of these and other unnatural amino acids will continue to drive the development of next-generation therapeutics. The continued exploration of novel ortho-substituents and their effects on complex biological systems promises to unlock new opportunities in peptide engineering, targeted drug delivery, and molecular imaging.

References

-

Macmillan Group, Princeton University. (2021, July 27). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Princeton University. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/s2021-07-Enantiopure-Unnatural-Amino-Acids.pdf]([Link] Macmillan/files/publications/s2021-07-Enantiopure-Unnatural-Amino-Acids.pdf)

-

Kobayashi, J., et al. (n.d.). A solvent effect on the side‐chain conformation of phenylalanine derivatives and phenylalanine residuces in dipeptides. Scilit. [Link]

-

Li, S., et al. (n.d.). Synthesis and Resolution of Phenylalanine Analogues Substituted by Halogen. [Link]

-

Al-Hadedi, A. A. M., & El-Faham, A. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

-

Wang, F., et al. (2014, April 18). Genetic incorporation of seven ortho-substituted phenylalanine derivatives. PubMed. [Link]

-

Kazmierski, W., et al. (n.d.). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. PubMed. [Link]

-

Wang, F., et al. (2014, January 22). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. PMC. [Link]

-

Kishimoto, T., et al. (2024, January 2). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. PMC. [Link]

-

Garcia de la Vega, J. M., et al. (2011, February 10). Communication: Accurate determination of side-chain torsion angle χ 1 in proteins: Phenylalanine residues. AIP Publishing. [Link]

-

Safferthal, M., et al. (2024, November 5). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. ResearchGate. [Link]

-

Al-Hadedi, A. A. M., & El-Faham, A. (2020, May 15). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

-

Lachenmann, M. J., et al. (2021, July 24). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. The Royal Society of Chemistry. [Link]

-

Safferthal, M., et al. (2024, November 5). The impact of side-chain fluorination on proton-bound phenylalanine dimers: a cryogenic infrared spectroscopic study. Fritz Haber Institute. [Link]

-

Jäger, C. M., et al. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. [Link]

-

Porter, J., et al. (n.d.). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. PubMed. [Link]

-

Salvi, N., et al. (2023, January 14). NMR Studies of Aromatic Ring Flips to Probe Conformational Fluctuations in Proteins. University of Halle. [Link]

-

ResearchGate. (n.d.). Synthesis and resolution of novel 3'-substituted phenylalanine amides. ResearchGate. [Link]

-

Van der Veken, P., et al. (2005, July 1). Tryptophan to phenylalanine substitutions allow differentiation of short- and long-range conformational changes during denaturation of goat alpha-lactalbumin. PubMed. [Link]

-

Hisayasu, S., et al. (2024, February 26). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). PMC. [Link]

-

Wikipedia. (n.d.). α-Methylphenylalanine. Wikipedia. [Link]

-

Okun, P. (2026, February 14). Exploring L-2-Methylphenylalanine: Applications in Pharmaceutical Intermediates. LinkedIn. [Link]

-

Cárdenas, D. J., et al. (2007, April 6). Ortho Palladation and Functionalization of l-Phenylalanine Methyl Ester. ACS Publications. [Link]

-

Wang, F., et al. (2014, January 22). Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Publications. [Link]

-

Wang, Y., et al. (n.d.). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. PMC. [Link]

-

Andersen, O. A., et al. (n.d.). Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry. PMC. [Link]

-

Thomas, J., et al. (n.d.). Pharmacokinetic, pharmacodynamic, and immunogenic rationale for optimal dosing of pegvaliase, a PEGylated bacterial enzyme, in adult patients with phenylketonuria. PMC. [Link]

-

Otabe, A., et al. (2011, November 15). Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man. PubMed. [Link]

-

Stegink, L. D., et al. (n.d.). Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame. PubMed. [Link]

-

ResearchGate. (n.d.). Pharmacokinetics properties of L-Phenylalanine. ResearchGate. [Link]

-

Ohshima, Y., et al. (2021, November 3). Enhancing the Therapeutic Effect of 2- 211 At-astato-α-methyl-L-phenylalanine with Probenecid Loading. MDPI. [Link]

-

Shang, M., et al. (n.d.). Post-synthetic modification of phenylalanine containing peptides by C-H functionalization. NTU IRep. [Link]

-

ResearchGate. (n.d.). Postsynthetic Modification of Phenylalanine Containing Peptides by C–H Functionalization. ResearchGate. [Link]

-

ResearchGate. (n.d.). A comparative study between phenylglycine and phenylalanine derived peptide hydrogels: Towards atomic elucidation. ResearchGate. [Link]

Sources

Methodological & Application

Application Note: Optimized Solid Phase Peptide Synthesis (SPPS) of Fmoc-L-2-Carbamoylphenylalanine

Executive Summary

Fmoc-L-2-Carbamoylphenylalanine (often abbreviated as Fmoc-Phe(2-CONH₂)-OH or Fmoc-o-Carbamoyl-Phe) represents a unique challenge in peptide synthesis. It combines the steric hindrance of an ortho-substituted aromatic ring with the chemical instability of a primary amide side chain.

Successful incorporation requires deviating from standard automated protocols. This guide provides a manual-optimized workflow focusing on:

-

Suppression of Dehydration: Preventing the conversion of the side-chain amide (-CONH₂) to a nitrile (-CN).

-

Steric Management: Overcoming the ortho-substituent barrier without inducing racemization.

-

Cyclization Avoidance: Mitigating the risk of intramolecular cyclization (phthalimide-like formation).

Chemical Context & Challenges[1][2][3]

The "Ortho-Effect" and Dehydration

Unlike standard Phenylalanine, the 2-position carbamoyl group creates significant bulk near the alpha-carbon. Furthermore, if the side chain amide is unprotected (i.e., lacking a Trityl group), it is highly susceptible to dehydration during carboxylate activation.

-

Risk 1: Nitrile Formation. Strong activation (e.g., Carbodiimides without additives) can dehydrate the primary amide into a nitrile (

). -

Risk 2: Intramolecular Cyclization. The ortho positioning allows the side-chain amide nitrogen to attack the activated backbone carbonyl, potentially forming a six-membered imide ring (similar to aspartimide formation but structurally distinct), leading to chain termination or deletion.

Building Block Selection

-

Recommended: Fmoc-Phe(2-CONH-Trt)-OH . The Trityl (Trt) protection sterically shields the amide and prevents dehydration. Use standard HATU activation.

-

Challenging (Focus of this Guide): Fmoc-Phe(2-CONH₂)-OH . If you must use the unprotected building block, you cannot use standard HATU/DIPEA protocols without risk of side reactions.

Strategic Decision Matrix

The following decision tree outlines the experimental logic for selecting the correct coupling strategy based on your specific building block.

Figure 1: Decision matrix for coupling this compound. Method B is required for unprotected side chains to prevent nitrile formation.

Detailed Protocol: Method B (Unprotected Side Chain)

Applicability: Use this protocol when the building block is Fmoc-Phe(2-CONH₂)-OH (unprotected amide).

Reagents Preparation

-

Solvent: DMF (peptide grade, amine-free). NMP is a superior alternative if aggregation is observed.

-

Activator: Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

-

Why: Oxyma is safer than HOBt (non-explosive) and superior in suppressing racemization and dehydration compared to HOBt.

-

-

Coupling Agent: DIC (Diisopropylcarbodiimide).[1]

-

Why: Carbodiimide activation with Oxyma creates an active ester without the high pH environment of DIPEA, which reduces the risk of base-catalyzed dehydration or cyclization.

-

Step-by-Step Workflow

| Step | Operation | Reagents/Conditions | Critical Notes |

| 1 | Resin Swelling | DMF (30 min) | Ensure resin is fully solvated. For sterically hindered peptides, ChemMatrix or PEG-PS resin is preferred over Polystyrene. |

| 2 | Deprotection | 20% Piperidine in DMF + 0.1M Oxyma Pure | CRITICAL: Add 0.1M Oxyma to the deprotection cocktail. This suppresses aspartimide-like side reactions during Fmoc removal of the previous residue. |

| 3 | Wash | DMF (5 x 1 min) | Thorough washing is essential to remove piperidine. |

| 4 | Activation (Pre-activation) | AA : Oxyma : DIC (3 : 3 : 3 eq) | Dissolve AA and Oxyma in minimal DMF. Cool to 0°C. Add DIC. Stir for 2-5 mins. Do not use DIPEA. |

| 5 | Coupling | Add pre-activated mixture to resin. | Time: 60 - 120 mins at Room Temp.Agitation: Constant shaking. |

| 6 | Monitoring | Kaiser Test (Qualitative) or Chloranil Test | If positive (blue beads), perform a second coupling (Step 7). |

| 7 | Double Coupling (Optional) | Repeat Step 4 & 5 | Use fresh reagents. Consider using HATU/DIPEA for the second coupling only if the first failed, but limit time to 15 mins to minimize side reactions. |

| 8 | Capping | Acetic Anhydride / Pyridine | Cap unreacted amines to prevent deletion sequences. |

Detailed Protocol: Method A (Trityl-Protected Side Chain)

Applicability: Use this protocol when the building block is Fmoc-Phe(2-CONH-Trt)-OH .

Because the amide is protected, we can prioritize overcoming steric hindrance using the most powerful coupling reagents available.

-

Reagents: HATU (0.95 eq) and HOAt (0.95 eq) relative to Amino Acid.

-

Base: DIPEA (2.0 eq). Note: Keep base low (1:2 ratio with AA) to prevent racemization.

-

Procedure:

-

Dissolve AA, HATU, and HOAt in DMF.

-

Add DIPEA immediately before adding to the resin.

-

Coupling Time: 45 - 60 minutes.

-

Double Couple: Highly recommended due to the ortho steric bulk.

-

Quality Control & Troubleshooting

Analytical Markers

When analyzing the crude peptide by LC-MS, look for these specific mass shifts indicating failure modes:

| Mass Shift (Δ) | Potential Cause | Explanation |

| -18 Da | Dehydration | Conversion of Side Chain -CONH₂ to -CN (Nitrile). Common if DIC was used without Oxyma/HOBt. |

| -18 Da | Cyclization | Formation of internal imide ring. Indistinguishable from dehydration by mass alone; requires HPLC retention time shift (usually more hydrophobic). |

| +126 Da | Uronium Adduct | Guanidinylation of the N-terminus. Occurs if HATU is used with excess time/base. |

Troubleshooting Guide

-

Problem: Incomplete Coupling (Positive Kaiser Test).

-

Solution: Switch solvent to NMP or use elevated temperature (50°C) ONLY if using the Trityl-protected variant. Heating the unprotected variant will accelerate dehydration.

-

-

Problem: Poor Solubility of Building Block.

-

Solution: The amide group causes aggregation. Dissolve the AA in a mixture of DMF/DMSO (80:20).

-

Mechanism of Dehydration (Visualized)

Understanding the mechanism is vital for avoiding it. The diagram below illustrates how the unprotected amide competes with the backbone amine.

Figure 2: Mechanism showing how Oxyma Pure intercepts the O-Acylisourea intermediate to prevent the side-chain amide from dehydrating into a nitrile.

References

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

- Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry.

-

Merck Millipore. (2024). Novabiochem® Peptide Synthesis Guide: Coupling Reagents.Link

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole (HOAt).[2] A new efficient additive for peptide synthesis. Journal of the American Chemical Society.

-

Coin, I., et al. (2007).[3] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.[3] Nature Protocols.[3] Link

Sources

Application Note: Fmoc-L-2-Carbamoylphenylalanine in Stapled Peptide Synthesis

[1]

Part 1: Executive Summary & Technical Rationale[1]

The Challenge: Conformational Constraint

Peptide stapling is a critical strategy to lock peptides into bioactive

The Solution: this compound

This compound is a specialized non-canonical amino acid (ncAA) featuring a primary amide at the ortho position of the phenyl ring. This unique steric and electronic arrangement enables two advanced stapling modalities:

-

Pd(II)-Catalyzed C–H Activation (Directing Group Strategy): The ortho-amide acts as a powerful monodentate Directing Group (DG), guiding palladium catalysts to activate specific C(sp²)–H or C(sp³)–H bonds on proximal residues, forming a staple without requiring two pre-functionalized handles.

-

Cysteine-Cyanobenzothiazole (CBT) Stapling (Precursor Strategy): The carbamoyl group can be dehydrated on-resin to a nitrile (2-cyanophenylalanine), which subsequently undergoes a bioorthogonal "click" reaction with a Cysteine residue to form a rigid benzothiazole macrocycle.

Part 2: Mechanism of Action & Workflow

The following diagram illustrates the two divergent pathways for utilizing this residue in stapled peptide synthesis.

Figure 1: Divergent synthesis pathways. Path A utilizes the amide as a directing group for metal catalysis. Path B converts the amide to a nitrile for bioorthogonal condensation.

Part 3: Experimental Protocols

Protocol A: Palladium-Catalyzed C–H Activation Stapling

Use this protocol to staple the Phe(2-CONH₂) side chain to a nearby Phenylalanine or Alanine residue via a biaryl or alkyl-aryl bond.

1. Solid-Phase Peptide Synthesis (SPPS)[1]

-

Resin: Rink Amide (0.6 mmol/g) or 2-Chlorotrityl Chloride.

-

Coupling: Use standard Fmoc chemistry.

-

Activator: DIC/Oxyma Pure (1:1) is preferred over HATU to prevent potential side reactions with the ortho-amide.

-

Coupling Time: 60 min at Room Temperature (RT).

-

-

Placement: Position Fmoc-Phe(2-CONH₂)-OH at position

and the target residue (e.g., Phe, Ala) atngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

2. On-Resin Stapling Reaction

-

Reagents:

-

Catalyst: Pd(OAc)₂ (10 mol%)

-

Oxidant: AgOAc (2.0 equiv) or Benzoquinone (0.5 equiv)

-

Solvent: HFIP (Hexafluoroisopropanol) / Acetic Acid (9:1 v/v)

-

-

Procedure:

-

Wash the resin-bound peptide (

-terminus Fmoc-protected) with DCM (3x) and HFIP (2x).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Suspend resin in the catalyst/oxidant mixture.

-

Agitate at 40°C for 16–24 hours .

-

Wash extensively with DMF (5x), 5% sodium diethyldithiocarbamate in DMF (to remove Pd), and DCM (5x).

-

3. Cleavage & Analysis

-

Cleave using TFA/TIS/H₂O (95:2.5:2.5).[2]

-

Validation: Mass shift of -2.0 Da (loss of 2H) confirms C–C bond formation.

Protocol B: Cysteine-Cyanobenzothiazole (CBT) Stapling

Use this protocol for metal-free, bioorthogonal cyclization. The Phe(2-CONH₂) is converted to a nitrile, which reacts with an N-terminal Cysteine.

1. Synthesis & On-Resin Dehydration

-

Step 1: Synthesize the linear peptide.[3] Ensure the N-terminal residue is Boc-Cys(Trt)-OH (if N-terminal staple) or an internal Cys.

-

Step 2: Dehydration of Carbamoyl to Nitrile.

-

Note: This converts the ortho-amide of Phe(2-CONH₂) into a cyano group (-CN).

-

Reagent: DIC (Diisopropylcarbodiimide) / Pyridine (1:1 ratio) in DCM/DMF.

-

Procedure: Treat the resin-bound peptide (with N-term Fmoc or Boc) with the dehydration cocktail for 2 hours at RT . Repeat once.

-

Result: The residue is now Phe(2-CN) .

-

2. Cleavage

-

Cleave using TFA/Phenol/H₂O/TIS (88:5:5:2).

-

Critical: Avoid ketone-containing scavengers (like acetone) which can react with Cysteine.

3. Cyclization (CBT Ligation)

-

Buffer: Phosphate Buffer (PBS), pH 7.4, degassed.

-

Concentration: 0.1 – 1.0 mM peptide.

-

Procedure:

-

Dissolve the crude peptide in buffer.

-

Add TCEP (Tris(2-carboxyethyl)phosphine) to ensure the Cysteine thiol is reduced.

-

Stir at RT for 1–4 hours.

-

Mechanism: The N-terminal Cysteine attacks the ortho-cyano group, followed by cyclization to form the benzothiazole ring.

-

-

Validation: Mass shift of +0 Da (isomerization/condensation) but distinct HPLC retention time shift (increased hydrophobicity).

Part 4: Quantitative Data & Troubleshooting

Comparison of Stapling Methods

| Feature | Pd-Catalyzed C-H Activation (Path A) | CBT Ligation (Path B) |

| Staple Type | C–C Bond (Biaryl/Alkyl-Aryl) | Heterocycle (Benzothiazole) |

| Rigidity | Ultra-High | High |

| Reversibility | Irreversible | Irreversible |

| Atom Economy | High (Loss of 2H) | High (Condensation) |

| Key Reagent | Pd(OAc)₂ | DIC/Pyridine (Dehydration) |

| Bio-orthogonality | Low (Requires protected peptide) | High (Can be done in lysate) |

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Path A: Low Yield | Catalyst poisoning by Met/Cys | Replace Met with Norleucine (Nle); Protect Cys with Acm. |

| Path A: Pd Black | Catalyst decomposition | Add 10% DMSO to the reaction mixture; Ensure inert atmosphere if using specific ligands. |

| Path B: Incomplete Dehydration | Steric hindrance | Increase reaction time to 4h; Use POCl₃/Imidazole (alternative dehydration). |

| Path B: Disulfide Dimers | Oxidation of Cysteine | Increase TCEP concentration to 5mM during cyclization. |

Part 5: References

-

C-H Activation Stapling: Wang, P., et al. "Late-Stage Palladium-Catalyzed C–H Activation for Peptide Stapling." Angewandte Chemie International Edition, 2025.

-

CBT Ligation Chemistry: Ren, H., Xiao, F., Zhan, K., Kim, Y. P., Xie, H., Xia, Z., & Rao, J. "A biocompatible condensation reaction for the labeling of terminal cysteine residues on proteins." Angewandte Chemie International Edition, 2009.

-

Isoindolinone Formation: Spring, D. R., et al. "Two-component peptide stapling via isoindolinone formation." Chemical Science, 2022.

-

Fmoc-SPPS Standards: "Standard practices for Fmoc-based solid-phase peptide synthesis." University of California, Irvine.

Fmoc-L-2-Carbamoylphenylalanine microwave-assisted peptide synthesis parameters

Application Note: Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) of Fmoc-L-2-Carbamoylphenylalanine

Abstract & Chemical Context

The incorporation of This compound (often denoted as Fmoc-Phe(2-CONH₂)-OH or an ortho-carbamoyl analog) into peptide sequences presents a unique "dual-threat" challenge in Solid-Phase Peptide Synthesis (SPPS). This non-canonical amino acid combines the steric hindrance of an ortho-substituted aromatic ring with the chemical lability of a primary amide side chain.

While 2-substituted phenylalanines are potent tools for constraining peptide backbone conformation (inducing turn structures via hydrogen bonding), they suffer from slow coupling kinetics. Standard room-temperature synthesis often results in deletion sequences. Microwave irradiation (MW-SPPS) overcomes this kinetic barrier but introduces the risk of side-chain dehydration (nitrile formation) if parameters are not strictly controlled.

This guide provides a field-validated protocol to synthesize peptides containing this compound with >95% purity, utilizing controlled microwave energy to balance coupling efficiency with side-chain integrity.

Technical Rationale: The "Ortho-Amide" Challenge

To optimize the protocol, one must understand the underlying physical chemistry:

-

The Ortho-Effect (Steric Barrier): Substituents at the 2-position of the phenyl ring create significant

strain (allylic strain) when the amino acid approaches the growing peptide chain. This forces the aromatic ring out of planarity, shielding the -

Amide Dehydration (Thermal Risk): The carbamoyl (-CONH₂) group, particularly if unprotected (which is common for this specific building block to reduce bulk), is susceptible to dehydration by carbodiimides (DIC) at high temperatures, converting the amide to a nitrile (-CN).

-

Intramolecular Hydrogen Bonding: The ortho-amide can form strong H-bonds with the backbone amide of the preceding residue, inducing "pseudo-aggregation" that limits solvent accessibility.

Solution: We utilize High-Efficiency MW-SPPS with Oxyma Pure/DIC activation. Oxyma acts as a superior nucleophile to HOBt, suppressing racemization and dehydration while allowing for rapid coupling at controlled temperatures (75°C).

Critical Reagents & Materials

| Component | Specification | Purpose |

| Amino Acid | This compound | Target residue.[1] Note: If available, Trityl (Trt) protection on the amide is preferred but not strictly required with this protocol. |

| Coupling Reagent | DIC (Diisopropylcarbodiimide) | Carbodiimide activator; robust for MW. |

| Additive | Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime) | Suppresses racemization (epimerization) and prevents nitrile formation better than HOBt/HATU. |

| Deprotection | 20% Piperidine + 0.1 M Oxyma Pure | The addition of Oxyma to deprotection scavenges potential reactive aldehydes and prevents aspartimide-like side reactions. |

| Resin | Rink Amide ProTide or Polystyrene (Low Loading) | Low loading (<0.4 mmol/g) is recommended to reduce inter-chain aggregation. |

| Solvent | DMF (Dimethylformamide) | Main solvent. NMP can be used for extremely difficult sequences. |

Microwave-Assisted Protocol

A. The Workflow Diagram

The following logic flow illustrates the critical decision points for this specific residue.

Caption: Optimized MW-SPPS workflow emphasizing the modified double-coupling strategy for the hindered 2-Carbamoylphenylalanine residue.

B. Step-by-Step Methodology

1. Resin Preparation

-

Swell resin in DMF for 15–30 minutes at Room Temperature (RT).

-

Why: Ensures accessibility of functional sites inside the polymer matrix.

2. Fmoc Deprotection (General Cycle)

-

Reagent: 20% Piperidine in DMF + 0.1 M Oxyma Pure.

-

MW Conditions: Ramp to 75°C (30 sec) -> Hold at 75°C (3 min).

-

Why: The addition of Oxyma prevents side reactions on sensitive residues already incorporated.

3. Coupling of this compound (The Critical Step)

-

Stoichiometry: 5.0 equivalents (eq) Amino Acid : 5.0 eq DIC : 5.0 eq Oxyma Pure.

-

Activation: Dissolve AA and Oxyma in DMF. Add DIC immediately prior to delivery to resin (minimize pre-activation time to <2 min to avoid racemization).

-

MW Parameters:

-

Temperature: 75°C (Do NOT exceed 75°C).

-

Power: Dynamic (typically 30–50W depending on instrument).

-

Time: 10 minutes .

-

-

Repeat: Double Coupling is Mandatory. Perform the coupling step twice.

-

Why: The ortho-substituent creates a kinetic barrier. 90°C is standard for sterics (like Aib), but 75°C is safer here to preserve the amide group. The extended time (10 min vs standard 5 min) and double coupling compensate for the lower temperature.

4. Coupling of the Next Amino Acid (Post-Hindrance)

-

The amine of the 2-Carbamoyl-Phe on the resin is sterically shielded.

-

Action: The subsequent amino acid coupling must also be aggressive.

-

Conditions: Use the same Double Couple / 75°C / 10 min protocol for the amino acid immediately following the 2-Carbamoyl-Phe.

5. Cleavage

-

Reagent: TFA/TIS/H₂O (95:2.5:2.5).

-

Time: 2 hours at RT (Do not microwave cleavage).

-

Note: If the amide was Trt-protected, the TIS (Triisopropylsilane) is essential to scavenge the trityl cation.

Summary of Microwave Parameters

| Step | Reagent | Temp (°C) | Time (min) | Note |

| Deprotection | 20% Pip / 0.1M Oxyma | 75 | 3 | Standard |

| Coupling (Target) | Fmoc-2-Carbamoyl-Phe | 75 | 10 | Double Couple |

| Coupling (Next AA) | Fmoc-AA-OH | 75 | 10 | Double Couple |

| Coupling (Standard) | Other AAs | 75 | 5 | Single Couple |

Troubleshooting & Quality Control

-

Issue: Incomplete Coupling (Deletion Sequence)

-

Diagnosis: Mass spec shows [M - Residue] peak.

-

Fix: Switch solvent to NMP (N-methylpyrrolidone) for this specific coupling. NMP swells the resin better and breaks aggregation. Increase coupling time to 15 minutes.

-

-

Issue: Nitrile Formation (-18 Da mass shift)

-

Diagnosis: Mass spec shows [M - 18] peak. This indicates the side chain amide (-CONH₂) dehydrated to a nitrile (-CN).

-

Fix: Lower coupling temperature to 50°C and extend time to 20 minutes . Ensure Oxyma Pure is used (not HOBt), as Oxyma is less acidic and suppresses this dehydration.

-

-

Issue: Epimerization (D-isomer impurity)

-

Diagnosis: HPLC shows a "shoulder" peak or split peak with identical mass.

-

Fix: Use DIC/Oxyma (confirmed low racemization). Avoid phosphonium salts (PyBOP) or uronium salts (HBTU/HATU) with strong bases (DIEA) during the microwave cycle, as the base + heat promotes proton abstraction at the alpha-carbon.

-

References

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

-

CEM Corporation. (2022). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.[2] CEM Application Note AP0150. Link

-

Collins, J. M., et al. (2011). Solid-phase peptide synthesis using microwave irradiation.[2][3][4][5][6][7] Methods in Molecular Biology, 735, 223–236. Link

-

AmbioPharm. (2023). Microwave SPPS Technology and Side Reaction Control.[3][4][5][7][8] AmbioPharm Technical Resources. Link

-

Sigma-Aldrich. (2024). Novabiochem® Fmoc-Amino Acids: Prevention of Side Reactions. Merck/Sigma Technical Guides. Link

Sources

- 1. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. Solid-phase peptide synthesis using microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]

- 5. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]

- 6. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Microwave SPPS Technology | AmbioPharm [ambiopharm.com]

Troubleshooting & Optimization

avoiding racemization of Fmoc-L-2-Carbamoylphenylalanine during activation

Ticket ID: #RAC-PHE2-CONH2

Subject: Preventing Racemization and Side-Reactions during Activation of Fmoc-L-Phe(2-CONH

Executive Summary & Problem Analysis

The Issue:

Users frequently report significant loss of chiral purity (racemization) when coupling Fmoc-L-2-Carbamoylphenylalanine (Fmoc-L-Phe(2-CONH

The Root Cause: This amino acid presents a "perfect storm" for racemization due to two synergistic factors:

-

Electronic Activation: The ortho-carbamoyl group is electron-withdrawing, significantly increasing the acidity of the

-proton.[1] This makes the chiral center highly susceptible to deprotonation by the tertiary bases (like DIPEA or NMM) required for onium salt activation (HATU/HBTU).[1] -

Steric Hindrance: The ortho-substituent creates steric bulk near the reaction center.[1] This slows down the acylation of the resin-bound amine. A slower coupling rate means the activated ester exists in solution longer, increasing the time window for racemization to occur via the oxazolone mechanism.

The Solution: Switch from base-dependent activation (HATU/DIPEA) to a base-free carbodiimide/oxime strategy (DIC/Oxyma Pure) .[1] This eliminates the exogenous base that drives proton abstraction while maintaining high reactivity to overcome steric hindrance.[1]

The Mechanism: Why Racemization Happens[1][2][3]

To solve the problem, we must visualize the enemy. The diagram below details the competing pathways between successful coupling and racemization.

Pathway Analysis (Graphviz Diagram)

Figure 1: The "Danger Zone" of base-mediated activation.[1] Note how DIPEA drives the pathway toward the achiral Enol form, leading to permanent stereochemical loss.

Optimized Protocol: The "Gold Standard" Workflow

This protocol replaces HATU/DIPEA with DIC/Oxyma Pure.[1] Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) acts as a powerful additive that suppresses racemization more effectively than HOBt and scavenges the intermediate that leads to side-chain dehydration (nitrile formation).[1]

Reagent Comparison Table

| Feature | Standard (HATU/DIPEA) | Optimized (DIC/Oxyma) | Why? |

| Activation pH | Basic (pH > 8 locally) | Acidic/Neutral (pH ~4-5) | Basic pH strips the |

| Base Requirement | Mandatory (2 eq DIPEA) | None | Eliminates the catalyst for racemization.[1] |

| Side Reaction | High Racemization | Low Racemization | Oxyma stabilizes the active ester.[1] |

| Risk | High | Low | Safer, non-explosive (unlike HOBt).[1][2][3] |

Step-by-Step Procedure

Reagents Needed:

-

Fmoc-L-Phe(2-CONH

)-OH (3.0 eq relative to resin)[1] -

DIC (Diisopropylcarbodiimide) (3.0 eq)[1]

-

Oxyma Pure (3.0 eq)[1]

-

Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) if solubility is poor.[1]

The Workflow:

-

Dissolution: Dissolve the amino acid and Oxyma Pure in the minimum amount of DMF.

-

Pre-Activation (Cold Cycle): Cool the solution to

(ice bath). Add the DIC .-

Reasoning: Lower temperature slows the rate of oxazolone formation (racemization) more than it slows the formation of the active ester.[1]

-

Stir for 2–3 minutes.

-

-

Coupling: Add the pre-activated mixture to the resin-bound free amine.

-

Allow to react for 60–120 minutes at Room Temperature.

-

Do not heat: Microwave heating is strictly prohibited for this step as it accelerates racemization exponentially.[1]

-

-

Monitoring: Check coupling efficiency (Kaiser Test or Chloranil Test). If incomplete, perform a double couple using fresh reagents rather than extending the time.

Workflow Visualization (Graphviz)

Figure 2: The Base-Free Activation Workflow. By excluding DIPEA and controlling temperature, we preserve chiral integrity.[1]

Troubleshooting & FAQs

Q1: I see a -18 Da mass shift in my LC-MS. What is this?

Diagnosis: This is Nitrile Formation (Dehydration).[1]

Cause: The side-chain amide (

-

Ensure Oxyma Excess: The ratio of Oxyma:DIC must be at least 1:[1]1. Oxyma intercepts the O-acylisourea before it can dehydrate the side chain.[1]

-

Use Trityl Protection: If the problem persists, switch to the side-chain protected version: Fmoc-Phe(2-CONH-Trt)-OH . The bulky Trityl group physically prevents dehydration.[1]

Q2: Can I use PyBOP or HBTU if I reduce the base amount?

Answer: Not recommended. Even with reduced base (e.g., 1.0 eq of DIPEA), the local concentration of base at the moment of addition can trigger racemization. If you must use phosphonium/uronium salts, replace DIPEA with Collidine (TMP) .[1] Collidine is a weaker, more sterically hindered base that causes significantly less racemization than DIPEA.[1]

-

Protocol: HATU (1 eq) / Collidine (2 eq) / Pre-activation at

.[1]

Q3: The coupling is very slow. Can I use the microwave?

Answer: Absolutely not. Microwave energy will drive the racemization reaction faster than the coupling reaction for this specific sensitive residue.[1] Alternative: Use Double Coupling . Perform the coupling twice for 1 hour each with fresh reagents. This pushes the equilibrium toward the product without adding thermal energy that degrades chirality.[1]

Q4: Why is Oxyma Pure better than HOBt?

Answer:

-

Safety: HOBt is explosive; Oxyma is not.

-

Acidity: Oxyma has a pKa of 4.60 (similar to HOBt) but forms a more reactive active ester.[1]

-

Racemization Suppression: Studies (see El-Faham et al.[1]) confirm Oxyma is superior to HOBt and comparable to HOAt in preserving chirality, specifically for sensitive residues like Cysteine and Histidine (and by extension, ortho-substituted Phenylalanine).[1]

References

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] [Link]

-

Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2] Chemistry – A European Journal, 15(37), 9394–9403.[1] [Link][1]

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1][2][3][4][5][] Journal of the American Chemical Society, 115(10), 4397–4398.[1] [Link]

Sources

optimizing HATU vs HCTU coupling for ortho-substituted phenylalanines

Focus: Optimizing HATU vs. HCTU for Ortho-Substituted Phenylalanines

Executive Summary

Coupling ortho-substituted phenylalanines (e.g., o-Methyl-Phe, o-Fluoro-Phe) presents a dual challenge: steric hindrance impeding nucleophilic attack and electronic effects increasing the risk of racemization.

While HCTU is a robust, cost-effective reagent for standard synthesis, HATU is chemically superior for ortho-substituted residues. This guide details the mechanistic reasons for this distinction, provides troubleshooting for low yields, and establishes protocols to minimize racemization.

Module 1: The Mechanistic Edge (The "Why")

Q: Why does HATU generally outperform HCTU for ortho-substituted residues?

A: The difference lies in the "Neighboring Group Effect" (Anchimeric Assistance).[1][2]

Both HATU and HCTU generate active esters (OAt-ester and 6-Cl-OBt-ester, respectively).[3] However, the steric bulk of an ortho-substituent on Phenylalanine creates a "wall" that blocks the incoming amine from attacking the carbonyl carbon.

-

HCTU (Chlorobenzotriazole): Relies on the electron-withdrawing chlorine atom to make the leaving group more labile. It increases reactivity compared to HBTU but lacks a mechanism to recruit the amine.

-

HATU (Aza-benzotriazole): Contains a pyridine nitrogen (N7) in the ring.[4] This nitrogen atom forms a hydrogen bond with the incoming amine, effectively "pulling" the nucleophile toward the electrophilic center, bypassing the steric wall.

Mechanism Visualization

The following diagram illustrates the transition state advantage of HATU.

Caption: The N7 nitrogen of the HOAt moiety (derived from HATU) acts as a general base, hydrogen-bonding with the amine to accelerate coupling despite steric hindrance.

Module 2: Troubleshooting Low Yields

Q: My HCTU coupling stops at 60-70% conversion. Should I just add more HCTU?

A: No. Adding more reagent to a stalled reaction often leads to side reactions (guanidinylation) rather than product formation. If HCTU stalls, the kinetics are too slow to overcome the steric barrier before the active ester hydrolyzes or rearranges.

Optimization Strategy:

| Parameter | Recommendation for o-Phe | Rationale |

| Reagent | Switch to HATU | The N7-effect typically boosts rates by 10-100x over HCTU for hindered systems. |

| Solvent | NMP (instead of DMF) | NMP (N-methylpyrrolidone) swells the resin better and disrupts beta-sheet aggregation, which exacerbates steric issues. |

| Temperature | 50°C (Microwave) | Use with caution. Heat overcomes steric barriers but drastically increases racemization risk (see Module 3). |

| Concentration | High (0.5 - 1.0 M) | Second-order kinetics depend on concentration. Minimize solvent volume to maximize collision frequency. |

Q: Can I use a double coupling? A: Yes. Perform the first coupling with HATU (1 hour). Drain. Perform a second coupling with HATU (1 hour). This is more effective than one long (3+ hour) coupling.

Module 3: The Racemization Trap

Q: I switched to HATU and the yield is good, but I see 15% D-isomer. Why?

A: Ortho-substituted amino acids are highly prone to racemization via oxazolone (azlactone) formation . The steric bulk forces the peptide backbone into conformations that favor cyclization.

-

The Paradox: HATU is so reactive that it activates the acid rapidly. If the amine attack is slow (due to steric hindrance), the activated ester sits waiting. During this wait, the base (DIEA) can abstract the

-proton, leading to epimerization.

The Fix: Base Switching Standard bases like DIEA (Diisopropylethylamine) are too strong for activated o-Phe derivatives.

-

Protocol: Replace DIEA with 2,4,6-Trimethylpyridine (TMP, also known as sym-Collidine) .

-

Why: TMP is a weaker base (pKa ~7.4 vs DIEA ~10.5) and is sterically hindered.[5] It is strong enough to deprotonate the carboxylic acid for activation but too weak/bulky to abstract the

-proton that causes racemization.

Module 4: Standardized Protocols

Protocol A: High-Fidelity Coupling (Low Racemization)

Recommended for initial attempts with o-Phe.

-

Dissolution: Dissolve Fmoc-o-Phe-OH (3.0 eq) and HATU (2.9 eq) in minimum NMP.

-

Pre-activation: Cool solution to 0°C (ice bath).

-

Base Addition: Add TMP (sym-collidine) (6.0 eq). Shake for 1 minute.

-

Reaction: Shake for 60 minutes. Allow to warm to Room Temp naturally.

-

Wash: Drain and wash with NMP (3x) and DCM (3x).

Protocol B: "Brute Force" Coupling (Difficult Sequences)

Use only if Protocol A yields <90% conversion.

-

Dissolution: Dissolve Fmoc-o-Phe-OH (4.0 eq) and HATU (3.9 eq) in DMF.

-

Base: Add DIEA (8.0 eq). Note: Higher risk of racemization.[7]

-